4-(1-Methoxycyclopropyl)-benzaldehyde
Description
4-(1-Methoxycyclopropyl)-benzaldehyde is a benzaldehyde derivative featuring a methoxy-substituted cyclopropane ring at the para position of the aromatic ring. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by the strained cyclopropane ring and the methoxy group.
The methoxy group on the cyclopropane may donate electron density, stabilizing the ring or modulating the electronic properties of the benzaldehyde core.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(1-methoxycyclopropyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
CZDIVAPIDRZDFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of 4-(1-Methoxycyclopropyl)-benzaldehyde with similar compounds:
Electronic and Steric Effects
- Electron Donation/Withdrawal: The methoxy group on the cyclopropane in this compound likely donates electron density via resonance, contrasting with the electron-withdrawing nitro group in 4-(4-Nitrophenoxy)benzaldehyde. Cyclopropylmethoxy in 4-(Cyclopropylmethoxy)benzaldehyde activates the benzene ring toward electrophilic substitution, whereas bromomethyl in 4-(Bromomethyl)benzaldehyde withdraws electrons, increasing aldehyde reactivity.
Steric Hindrance :
- The direct attachment of the cyclopropane ring in the target compound may impose greater steric hindrance compared to the ether-linked cyclopropylmethoxy group in compound 2 .
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